molecular formula C15H13N3O5S2 B2929089 methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate CAS No. 2034465-46-6

methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2929089
CAS No.: 2034465-46-6
M. Wt: 379.41
InChI Key: FOXWNPBLXZAFER-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a sulfamoyl group at position 3 and a methyl carboxylate ester at position 2. The sulfamoyl moiety is further functionalized with a pyrazine ring bearing a furan-2-yl substituent.

Properties

IUPAC Name

methyl 3-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S2/c1-22-15(19)14-12(4-8-24-14)25(20,21)18-9-10-13(17-6-5-16-10)11-3-2-7-23-11/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXWNPBLXZAFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural and an appropriate nucleophile.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be attached through a sulfonation reaction using sulfamic acid and a suitable catalyst.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving thiophene-2-carboxylic acid and a suitable dehydrating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the pyrazine ring, converting it to a dihydropyrazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the sulfamoyl group.

Major Products Formed

    Oxidation Products: Oxides of the furan and thiophene rings.

    Reduction Products: Dihydropyrazine derivatives.

    Substitution Products: Various sulfamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or DNA replication processes, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2-Carboxylate Derivatives with Sulfamoyl Substituents

(a) Methyl 3-{[2-Methoxy-4-(Phenylamino)Phenyl]Sulfamoyl}Thiophene-2-Carboxylate (GSK0660)
  • Structure: The sulfamoyl group is attached to a 2-methoxy-4-(phenylamino)phenyl ring instead of the pyrazine-furan system.
  • Molecular Weight : 418.48 g/mol .
  • Activity: A known PPARδ antagonist with IC₅₀ values in the nanomolar range, highlighting its role in metabolic and inflammatory pathways .
(b) Methyl 3-[(Methoxycarbonylmethyl)Sulfamoyl]Thiophene-2-Carboxylate
  • Structure : Features a methoxycarbonylmethyl group on the sulfamoyl nitrogen.
  • Synthesis : Prepared via reaction of glycine methyl ester hydrochloride with 3-chlorosulfonyl-2-methoxycarbonyl thiophene in pyridine (71% yield) .
  • Application: Intermediate in synthesizing tenoxicam derivatives, demonstrating utility in medicinal chemistry .
  • Comparison : The simpler substituent (methoxycarbonylmethyl) may enhance aqueous solubility but reduce target specificity compared to the pyrazine-furan moiety.

Pyrazine-Containing Analogs

(a) Methyl 3-(N-(3-((3,5-Dimethoxyphenyl)Amino)Pyrazin-2-yl)Sulfamoyl)Benzoate (Compound 19)
  • Structure: Replaces the thiophene core with a benzoate ester and introduces a 3,5-dimethoxyphenylamino group on pyrazine.
  • Mass Spectrometry : HRMS m/z = 444.13362 [M+H⁺] (calculated), 444.13320 (observed) .
  • Significance : Demonstrates the versatility of pyrazine-sulfamoyl linkages in drug design, though the benzene ring may confer different pharmacokinetic profiles compared to thiophene .
(b) ST247 (Methyl 3-(N-(4-(Hexylamino)-2-Methoxyphenyl)Sulfamoyl)Thiophene-2-Carboxylate)
  • Structure: Contains a hexylamino group on the methoxyphenyl ring attached to sulfamoyl.
  • Activity : PPARδ inhibitor structurally related to GSK0660 but with improved lipophilicity due to the hexyl chain .
  • Comparison : The hexyl group in ST247 enhances membrane permeability, whereas the furan-pyrazine group in the target compound may balance hydrophobicity and π-π stacking interactions.

Simplified Sulfamoyl-Thiophene Derivatives

(a) Methyl 3-Sulfamoylthiophene-2-Carboxylate
  • CAS : 59337-93-8 .
  • Synthesis : Direct sulfamoylation of thiophene-2-carboxylate.
  • Application : Intermediate in agrochemicals (e.g., thifensulfuron-methyl) .
  • Key Contrast : The absence of complex substituents reduces synthetic complexity but limits biological targeting compared to the pyrazine-furan derivative.

Data Tables for Comparative Analysis

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Substituent on Sulfamoyl Molecular Weight (g/mol) Key Applications/Activity Reference
Target Compound Thiophene Pyrazine-furan ~450 (estimated) Not reported N/A
GSK0660 Thiophene 2-Methoxy-4-(phenylamino)phenyl 418.48 PPARδ antagonist
ST247 Thiophene 4-(Hexylamino)-2-methoxyphenyl ~430 (estimated) PPARδ inhibitor
Methyl 3-[(Methoxycarbonylmethyl)Sulfamoyl]... Thiophene Methoxycarbonylmethyl 293.31 Tenoxicam intermediate
Compound 19 Benzoate 3,5-Dimethoxyphenylamino-pyrazine 444.13 Hedgehog pathway inhibitor

Biological Activity

Methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Compound Overview

Chemical Structure : The compound features a unique combination of functional groups including a furan ring, a pyrazine ring, a sulfamoyl group, and a thiophene ring. This structural diversity contributes to its intriguing biological properties.

IUPAC Name : Methyl 3-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]thiophene-2-carboxylate
Molecular Formula : C15H13N3O5S2
CAS Number : 2034465-46-6

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazine Ring : Achieved through the condensation of appropriate diamines with diketones under acidic conditions.
  • Introduction of the Furan Ring : Involves cyclization using furfural and suitable nucleophiles.
  • Attachment of the Sulfamoyl Group : Accomplished via sulfonation reactions using sulfamic acid.
  • Formation of the Thiophene Ring : Synthesized through cyclization involving thiophene-2-carboxylic acid.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds similar in structure were evaluated against various human cancer cell lines, showing promising results:

CompoundCell LineIC50 (µM)Mechanism
7aHepG210Apoptosis induction
7gMCF75Inhibition of DNA replication

These findings suggest that this compound may exhibit similar activity due to its structural components that enhance interaction with cellular targets involved in cancer progression .

Antimicrobial Activity

The compound's derivatives have been studied for their antimicrobial properties. Research indicates that these derivatives can inhibit bacterial growth, making them candidates for further development as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival or proliferation.
  • Signal Transduction Interference : It could disrupt signaling pathways that promote tumor growth.
  • DNA Interaction : Potential binding to DNA can lead to replication inhibition.

Case Studies and Research Findings

  • Anticancer Activity Study : A study conducted on novel compounds similar to this compound demonstrated significant anticancer effects against HepG2 and MCF7 cell lines, suggesting a structure–activity relationship where the presence of furan and thiophene moieties enhances efficacy .
  • Antimicrobial Testing : Another study assessed various derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing that certain modifications improved potency significantly compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate, and how are intermediates purified?

  • Answer: The synthesis typically involves sequential coupling reactions. For example, sulfamoyl group introduction may utilize nucleophilic substitution between a thiophene-2-carboxylate precursor and a sulfamoyl chloride derivative. The pyrazine-furan moiety is introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or reductive amination. Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). Reaction monitoring via thin-layer chromatography (TLC) is critical to confirm intermediate formation .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) is indispensable for verifying connectivity, particularly for distinguishing sulfamoyl and ester groups. Infrared (IR) spectroscopy identifies characteristic stretches (e.g., S=O at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides unambiguous stereochemical data .

Q. What are the solubility profiles of this compound in common laboratory solvents?

  • Answer: The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves well in dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane (DCM). Solubility testing via UV-Vis spectroscopy at varying concentrations (e.g., 0.1–10 mM) is recommended for assay design. Addition of co-solvents like methanol (10–20% v/v) can enhance aqueous solubility for biological studies .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered sulfamoyl group installation?

  • Answer: Steric hindrance from the pyrazine-furan substituent may reduce sulfamoylation efficiency. Strategies include:

  • Using bulky bases (e.g., DBU) to deprotonate intermediates and enhance nucleophilicity.
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Employing flow chemistry for precise temperature control and mixing .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets (e.g., enzymes)?

  • Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with active sites, focusing on hydrogen bonding with the sulfamoyl group and π-π stacking with the pyrazine-furan system. Molecular dynamics (MD) simulations (GROMACS) assess binding stability. Quantitative Structure-Activity Relationship (QSAR) models trained on analogs (e.g., sulfonylurea herbicides) can predict bioactivity .

Q. How can contradictory bioassay results (e.g., inconsistent IC₅₀ values) be systematically addressed?

  • Answer: Contradictions may arise from assay conditions (e.g., pH, temperature) or compound stability. Mitigation steps:

  • Validate purity (>95% via HPLC) and confirm absence of degradation products.
  • Test solubility in assay buffers (e.g., PBS with 0.1% Tween-20) using dynamic light scattering (DLS).
  • Perform time-resolved assays to detect time-dependent inhibition or compound precipitation .

Q. What strategies are effective for modifying the ester group to improve metabolic stability without compromising activity?

  • Answer: Replace the methyl ester with bioisosteres:

  • Amides: Introduce a primary amide (-CONH₂) to resist esterase hydrolysis.
  • Heterocyclic esters: Substitute with oxadiazole or thiazole rings to enhance stability and π-stacking.
  • Prodrugs: Design phosphate esters for improved aqueous solubility and controlled release.
    Evaluate modifications via in vitro microsomal stability assays and cytotoxicity screening .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study focusing on the pyrazine-furan moiety?

  • Answer: Synthesize analogs with:

  • Pyrazine substitutions: Replace furan-2-yl with thiophene or phenyl groups.
  • Methylene linker variations: Test shorter (e.g., direct bond) or longer (e.g., ethylene) linkers.
    Assess changes using enzyme inhibition assays (e.g., IC₅₀ shifts) and computational electrostatic potential maps .

Q. What chromatographic techniques resolve diastereomers or regioisomers during synthesis?

  • Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IA) separates enantiomers. For regioisomers, reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with ion-pairing agents (e.g., trifluoroacetic acid) improves resolution .

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